molecular formula C16H17F3N8O B2667117 2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380081-95-6

2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No. B2667117
M. Wt: 394.362
InChI Key: GNJITWPMGKPFRM-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Oxadiazoles are another class of heterocyclic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom.


Synthesis Analysis

The synthesis of triazoles and oxadiazoles often involves the reaction of organic azides with alkynes, a process known as click chemistry . This reaction is highly selective and produces a 1,2,3-triazole as the product .


Chemical Reactions Analysis

Triazoles and oxadiazoles can participate in a variety of chemical reactions, thanks to their versatile chemical structure. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in various cycloaddition reactions .

Future Directions

The future research directions for triazoles and oxadiazoles are vast, given their versatile chemical structure and wide range of biological activities. Researchers are continually developing new synthetic methods to create novel triazole and oxadiazole derivatives, and studying their potential applications in various fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

2-cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N8O/c17-16(18,19)15-23-20-11-3-4-12(24-27(11)15)26-7-5-25(6-8-26)9-13-21-22-14(28-13)10-1-2-10/h3-4,10H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJITWPMGKPFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

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